molecular formula C19H21N3O3 B2500012 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1286710-41-5

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B2500012
CAS No.: 1286710-41-5
M. Wt: 339.395
InChI Key: JQBNOQCPIOJALR-UHFFFAOYSA-N
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Description

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that features a benzofuran core, a pyrazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

The pyrazole moiety is synthesized separately, often through the condensation of hydrazines with 1,3-diketones or β-keto esters. The piperidine ring is then introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with piperidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The pyrazole moiety can bind to metal ions, affecting their biological functions. The piperidine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-imidazol-1-yl)methyl]piperidine
  • 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-triazol-1-yl)methyl]piperidine

Uniqueness

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-5-2-4-15-12-17(25-18(15)16)19(23)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBNOQCPIOJALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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